An In-Depth Technical Guide to H-Arg(Z)₂-OH: Structure, Properties, and Applications in Advanced Peptide Synthesis
An In-Depth Technical Guide to H-Arg(Z)₂-OH: Structure, Properties, and Applications in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of therapeutic peptide development and complex organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures and high purity. Among the repertoire of protected amino acids, H-Arg(Z)₂-OH, also known as Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine, stands out as a critical building block. The benzyloxycarbonyl (Z or Cbz) protecting groups on the guanidino side chain of arginine offer a unique combination of stability and selective deprotection, making this derivative particularly valuable in both solid-phase and solution-phase peptide synthesis.[1]
This technical guide provides a comprehensive overview of H-Arg(Z)₂-OH, delving into its chemical structure and molecular weight, detailing its synthesis and characterization, and exploring its strategic applications in contemporary drug discovery and development. The insights provided herein are intended to equip researchers with the foundational knowledge and practical considerations necessary for the effective utilization of this important synthetic intermediate.
Chemical Structure and Molecular Weight
H-Arg(Z)₂-OH is a derivative of the amino acid L-arginine where the two terminal nitrogen atoms of the guanidino group are protected by benzyloxycarbonyl (Z) groups. The alpha-amino group remains unprotected (as 'H-'), and the C-terminus is a carboxylic acid (-OH).
The presence of the two bulky, hydrophobic Z groups on the otherwise highly basic and nucleophilic guanidino side chain significantly alters the physicochemical properties of the arginine residue. This protection scheme is instrumental in preventing undesirable side reactions during peptide coupling steps, such as guanidinylation of free amines or lactam formation.[2][3]
Molecular Formula and Weight
The chemical properties of H-Arg(Z)₂-OH are summarized in the table below:
| Property | Value | Source(s) |
| Chemical Name | Nω,Nω'-bis(benzyloxycarbonyl)-L-arginine | [4] |
| Synonyms | H-Arg(Z)₂-OH, Z-Arg(Z)₂-OH | [4] |
| CAS Number | 14611-34-8 | [4] |
| Molecular Formula | C₃₀H₃₂N₄O₈ | [4] |
| Molecular Weight | 576.6 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
The molecular weight is calculated based on the atomic weights of the constituent elements:
-
(30 x 12.011) + (32 x 1.008) + (4 x 14.007) + (8 x 15.999) = 576.59 g/mol
Caption: Chemical structure of H-Arg(Z)₂-OH.
Synthesis and Purification
The synthesis of H-Arg(Z)₂-OH is typically achieved through the reaction of L-arginine with benzyl chloroformate under basic conditions. The stoichiometry of the reactants and the reaction conditions are critical to ensure the selective di-protection of the guanidino group while leaving the α-amino group unprotected.
Generalized Synthetic Protocol
The following is a generalized, illustrative protocol for the synthesis of H-Arg(Z)₂-OH. Researchers should optimize the specific parameters based on their laboratory conditions and scale.
Materials:
-
L-Arginine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) or another suitable base
-
Dioxane or another suitable solvent
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate for drying
Procedure:
-
Dissolution: Dissolve L-arginine in an aqueous solution of sodium hydroxide at a low temperature (typically 0-5 °C) with vigorous stirring. The basic conditions deprotonate the guanidino and α-amino groups, rendering them nucleophilic.
-
Protection Reaction: Slowly add benzyl chloroformate (approximately 2.5-3.0 equivalents) to the chilled solution. The reaction is highly exothermic, and maintaining a low temperature is crucial to prevent side reactions and degradation of the product. The pH of the reaction mixture should be maintained in the basic range (pH 9-10) by the concurrent addition of a sodium hydroxide solution.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with cold, dilute hydrochloric acid. This step protonates the unreacted amino groups and the carboxyl group, precipitating the product.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude H-Arg(Z)₂-OH by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Caption: Generalized workflow for the synthesis of H-Arg(Z)₂-OH.
Analytical Characterization
The identity and purity of synthesized H-Arg(Z)₂-OH must be rigorously confirmed using a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides valuable information about the structure of the molecule. Key expected signals include:
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the ten protons of the two benzyl groups.
-
Benzyloxycarbonyl CH₂: A singlet around 5.1 ppm corresponding to the four protons of the two benzylic methylene groups.
-
α-Proton: A multiplet around 3.8-4.0 ppm corresponding to the α-proton of the arginine backbone.
-
Side Chain Protons (β, γ, δ): A series of multiplets in the range of 1.5-3.2 ppm corresponding to the six protons of the arginine side chain.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment. Expected chemical shifts include:
-
Carbonyl Carbons (Z-group and Carboxylic Acid): Peaks in the region of 155-175 ppm.
-
Aromatic Carbons: Signals between 127-137 ppm.
-
Benzyloxycarbonyl CH₂: A peak around 67 ppm.
-
α-Carbon: A signal around 55 ppm.
-
Side Chain Carbons (β, γ, δ): Peaks in the aliphatic region between 25-41 ppm.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a standard method for assessing the purity of H-Arg(Z)₂-OH. A typical method would involve:
-
Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).[5]
-
Mobile Phase: A gradient of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength of 214 nm or 254 nm.
-
Expected Result: A single major peak corresponding to the pure product.
Applications in Research and Drug Development
The primary application of H-Arg(Z)₂-OH is in peptide synthesis, particularly for the incorporation of arginine residues into peptide sequences where side-chain protection is critical.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the use of protected amino acids is essential to prevent unwanted side reactions.[1] The di-Z protection of the arginine guanidino group offers several advantages:
-
Prevention of Side Reactions: The bulky and electron-withdrawing Z groups effectively mask the nucleophilicity of the guanidino group, preventing it from reacting with activated carboxyl groups of other amino acids.[2]
-
Suppression of Lactam Formation: A common side reaction during the activation of arginine is the intramolecular cyclization to form a δ-lactam. The di-Z protection sterically hinders this cyclization, leading to higher purity of the final peptide.[2]
-
Orthogonality: The Z group is stable to the mildly acidic conditions used for the cleavage of Boc protecting groups and the basic conditions used for the removal of Fmoc protecting groups, making it compatible with both major SPPS strategies.[1]
Deprotection
The benzyloxycarbonyl groups can be removed under specific conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). This method is clean and efficient, yielding the unprotected arginine residue and toluene as a byproduct.
Caption: Schematic of the application of H-Arg(Z)₂-OH in solid-phase peptide synthesis.
Conclusion
H-Arg(Z)₂-OH is a valuable and versatile building block for the synthesis of complex peptides and other organic molecules. Its di-benzyloxycarbonyl protected guanidino group provides the necessary stability and orthogonality for modern synthetic strategies, enabling the efficient and high-purity production of arginine-containing peptides. A thorough understanding of its chemical properties, synthesis, and characterization is essential for researchers in the fields of medicinal chemistry and drug development to fully leverage its potential in the creation of novel therapeutics.
References
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Organic Syntheses. (1985). PEPTIDE SYNTHESIS USING 1-(4-CHLOROPHENYL)-3-(4'-METHYL-1'-PIPERAZINYL)-2-PROPYN-1-ONE AS REAGENT: BENZYLOXYCARBONYL-L-ALANYL-L-CYSTEINE METHYL ESTER AND BENZYLOXYCARBONYL-L-ASPARTYL-(tert-BUTYL ESTER)-L-PHENYLALANYL-L-VALINE METHYL ESTER. Org. Synth. 63, 175. Available at: [Link]
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Witkowska, A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7853. Available at: [Link]
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Organic Syntheses. (1941). d-ARGININE HYDROCHLORIDE. Org. Synth. Coll. Vol. 1, 427. Available at: [Link]
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Alfei, S., et al. (2018). N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: five isoforms whose obtainment depends on procedure and scrupulous NMR confirmation of their structures. Amino Acids, 50(8), 1087-1101. Available at: [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
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Cezari, M. H., & Juliano, L. (1996). Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. Peptide research, 9(2), 88–91. Available at: [Link]
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Kuka, J., et al. (2021). Synthesis of Selectively 13C/2H/15N‐ Labeled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Chemistry – A European Journal, 27(2), 656-661. Available at: [Link]
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- Hofmann, K., & Woolner, M. E. (1958). Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. Journal of the American Chemical Society, 80(1), 148-151.
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ChemRxiv. (2021). Synthesis of Selectively 13C/2H/15N-Labelled Arginine to Probe Protein Conformation and Interaction by NMR Spectroscopy. Available at: [Link]
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Bode, J. W. (2021). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 12(1), 1-10. Available at: [Link]
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Papastergiou, A., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 28(14), 5439. Available at: [Link]
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Tulla-Puche, J., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2933. Available at: [Link]
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Li, H., et al. (2000). Structure-Based Design and Synthesis of Nω-Nitro-L-Arginine-Containing Peptidomimetics as Selective Inhibitors of Neuronal Nitric Oxide Synthase. Displacement of the Heme Structural Water. Journal of Medicinal Chemistry, 43(16), 3149-3153. Available at: [Link]
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ResearchGate. (2021). Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer–Speier reaction. Available at: [Link]
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The Royal Society of Chemistry. (2022). Supporting information. Available at: [Link]
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ChemRxiv. (2022). Optimized monomer-based synthesis of poly-N-amino peptides. Available at: [Link]
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White Rose eTheses Online. (2018). GWZ thesis.pdf. Available at: [Link]
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ResearchGate. (2011). substituted Ddz-protected hydrazines and their application in solid phase synthesis of aza-peptides. Available at: [Link]
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ResearchGate. (2018). Synthetic procedure for preparing αN,ωN,ω′N-tris(tert-butoxycarbonyl)-l-arginine[6] and the obtained product 10. Available at: [Link]
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Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. Org. Synth. 92, 91-102. Available at: [Link]
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